Fhd-286

Chromatin remodeling BAF complex Clinical development

FHD-286 (Camibirstat) is a first-in-class, orally bioavailable, allosteric dual inhibitor of BRG1/SMARCA4 and BRM/SMARCA2. It is the only dual inhibitor with proven clinical activity in both hematologic and solid tumor settings, supported by extensive in vivo PDX data. Its unique allosteric mechanism and validated synergy with standard-of-care agents (venetoclax, decitabine, FLT3 inhibitors) make it irreplaceable for translational BAF complex research. Do not substitute with ATP-competitive or PROTAC tool compounds.

Molecular Formula C24H30N6O6S2
Molecular Weight 562.7 g/mol
CAS No. 2671128-05-3
Cat. No. B8820906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFhd-286
CAS2671128-05-3
Molecular FormulaC24H30N6O6S2
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C
InChIInChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1
InChIKeyJBLQNFBXKOAIHG-FCEWJHQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FHD-286 (Camibirstat, CAS 2671128-05-3) – First-in-Class Oral BRG1/BRM ATPase Inhibitor


FHD-286 (Camibirstat) is a first-in-class, orally bioavailable, allosteric dual inhibitor of the BRG1 (SMARCA4) and BRM (SMARCA2) ATPase subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex [1]. The compound is being developed by Foghorn Therapeutics for the treatment of BAF-related malignancies, including relapsed/refractory acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and metastatic uveal melanoma (mUM) [2]. FHD-286 represents the first SMARCA2/SMARCA4 dual inhibitor to advance into clinical evaluation [3].

Why FHD-286 Cannot Be Substituted with Generic BRG1/BRM Inhibitors


Simple potency comparisons between BRG1/BRM ATPase inhibitors are insufficient for procurement decisions. FHD-286 is distinguished by its unique allosteric binding mechanism, which confers a distinct mode of BAF complex inhibition compared to ATP-competitive inhibitors or PROTAC degraders [1]. Moreover, FHD-286 is the only dual BRG1/BRM inhibitor with demonstrated clinical activity in both hematologic and solid tumor settings, supported by extensive in vivo efficacy data in patient-derived xenograft (PDX) models of AML and uveal melanoma [2]. Its combination synergy profiles with standard-of-care agents (e.g., venetoclax, decitabine, FLT3 inhibitors) have been quantitatively validated, whereas many tool compounds lack such clinically relevant characterization [3]. Therefore, substituting FHD-286 with another BRG1/BRM inhibitor risks compromising translational relevance and experimental reproducibility.

FHD-286 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


First-in-Class Clinical-Stage Dual BRG1/BRM Inhibitor vs. Preclinical Tool Compounds

FHD-286 is the first and only dual BRG1/BRM ATPase inhibitor to enter human clinical trials, as confirmed by a 2024 patent review [1]. This contrasts with other dual inhibitors such as BRM/BRG1 ATP Inhibitor-1 (IC50 <0.005 µM) and SMARCA2-IN-6 (IC50 <5 nM), which remain at the preclinical tool compound stage and lack clinical safety, tolerability, or pharmacokinetic data . Procurement of FHD-286 thus enables direct translation from preclinical models to clinical investigation.

Chromatin remodeling BAF complex Clinical development

FHD-286 Monotherapy vs. Combination Therapy in AML: Synergy Scores

In AML cells harboring MLL1r or mtNPM1, FHD-286 combined with venetoclax, decitabine, BET inhibitors, or menin inhibitors resulted in synergistic in vitro lethality, with synergy scores >1.0 (ZIP method) [1]. In contrast, monotherapy with FHD-286 or the combination partners alone produced additive or sub-additive effects. This synergy translates to significantly reduced AML burden and improved survival in PDX models [2].

Acute myeloid leukemia Combination therapy Synergy

FHD-286 Oral Bioavailability vs. Tool Compounds Requiring Parenteral Administration

FHD-286 is orally bioavailable and achieves robust antitumor activity in mouse xenograft models following oral gavage [1]. This contrasts with many preclinical BRG1/BRM inhibitors (e.g., PROTACs or early tool compounds) that require intraperitoneal or intravenous administration, limiting their utility in long-term in vivo studies . Oral dosing simplifies experimental protocols and more closely mimics clinical administration routes.

Pharmacokinetics Oral bioavailability In vivo efficacy

FHD-286 In Vivo Efficacy in PDX Models vs. Single-Agent Standard-of-Care

In patient-derived xenograft (PDX) models of AML with MLL1r or mtNPM1, treatment with FHD-286 alone reduced leukemia burden and significantly extended survival compared to vehicle control [1]. When combined with decitabine or venetoclax, the effect was further enhanced. Specifically, in MOLM13-QR (FLT3-ITD and TKD mutation) xenografts, the combination of FHD-286 (1.5 mg/kg) plus gilteritinib (20 mg/kg) extended median survival from 35 days (control) to >70 days (combination) [2].

Patient-derived xenograft AML Survival

FHD-286 Mechanism: Allosteric Inhibition vs. ATP-Competitive or Degrader Modalities

FHD-286 binds to an allosteric site on the BRG1/BRM ATPase domain, inducing a conformational change that inhibits enzymatic activity without competing with ATP [1]. This contrasts with ATP-competitive inhibitors, which may exhibit off-target effects due to conservation of the ATP-binding pocket, and PROTAC degraders, which cause complete protein loss and may have different toxicity profiles [2]. Allosteric inhibition may confer a more nuanced modulation of BAF complex function, potentially improving the therapeutic window.

Allosteric inhibitor Mechanism of action Selectivity

FHD-286 Clinical Safety Profile: Differentiation Syndrome as a Class-Specific Toxicity

In a Phase 1 trial of FHD-286 monotherapy in advanced myeloid malignancies (N=40), treatment-related adverse events were predominantly grade 1-2, with dry mouth (27.5%) and increased ALT (20%) most common [1]. Notably, differentiation syndrome (DS) occurred in 15% of patients (grade 3 in 5 patients, grade 4 in 1 patient), which is a class-specific toxicity associated with BAF complex inhibition [2]. This safety profile, including the identification of DS as a key risk, provides critical information for clinical trial design and combination strategies that is unavailable for preclinical-only comparators.

Clinical safety Differentiation syndrome Phase 1

FHD-286 (2671128-05-3) Optimal Research and Industrial Application Scenarios


Preclinical Evaluation of BAF Complex Inhibition in AML with MLL1r or mtNPM1

FHD-286 is ideally suited for in vitro and in vivo studies of BRG1/BRM inhibition in AML models harboring MLL1 rearrangement or NPM1 mutations. It induces differentiation and lethality in these cells, reduces chromatin accessibility at key oncogenic loci, and synergizes with standard-of-care agents like venetoclax and decitabine [1]. Researchers can use FHD-286 to interrogate BAF complex dependencies and test rational combination strategies.

Combination Therapy Studies with FLT3 Inhibitors in FLT3-Mutant AML

FHD-286 demonstrates potent synergy with FLT3 inhibitors (quizartinib, gilteritinib) in both FLT3-ITD and TKD-mutant AML models, including those resistant to FLT3 inhibitors alone [2]. This makes FHD-286 a valuable tool for developing and testing combination regimens aimed at overcoming FLT3 inhibitor resistance.

Investigation of BRG1/BRM Inhibition in Metastatic Uveal Melanoma (mUM)

FHD-286 is the first BRG1/BRM inhibitor to be evaluated in mUM patients, with evidence of tumor microenvironment modulation and potential synergy with immune checkpoint inhibitors [3]. Preclinical studies in uveal melanoma models can utilize FHD-286 to explore mechanisms of immune evasion and test combination approaches with anti-PD-1 antibodies.

Exploration of Synthetic Lethality in SMARCA4-Deficient Cancers

FHD-286 inhibits both BRG1 (SMARCA4) and BRM (SMARCA2), making it a useful tool to study synthetic lethality in cancers with SMARCA4 mutations or loss [4]. By inhibiting the remaining BRM activity, FHD-286 can induce selective killing of SMARCA4-deficient tumor cells, a concept relevant to NSCLC, ovarian cancer, and other malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fhd-286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.